2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid

Catalog No.
S3400704
CAS No.
192430-60-7
M.F
C15H16N2O5
M. Wt
304.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid

CAS Number

192430-60-7

Product Name

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid

Molecular Formula

C15H16N2O5

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

YRKLGWOHYXIKSF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid, also known as N-(2-(1H-indol-3-yl)acetamido)pentanedioic acid, is a compound that combines the structural features of indole and pentanedioic acid. It is characterized by its molecular formula C15H16N2O5C_{15}H_{16}N_{2}O_{5} and a molecular weight of approximately 304.31 g/mol. This compound is a derivative of indole-3-acetic acid and serves as a conjugate acid of a N-acylglutamic acid, indicating its potential roles in biochemical pathways related to plant hormones and signaling molecules .

Typical for amides and carboxylic acids. It can undergo hydrolysis to yield the corresponding carboxylic acid and amine, particularly under acidic or basic conditions. Additionally, it may react with nucleophiles due to the presence of the carbonyl group in the acetamido moiety, making it suitable for further derivatization or conjugation with other biomolecules .

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid exhibits biological activities that are primarily linked to its indole structure, which is known for its involvement in various physiological processes. Indole derivatives often show anti-inflammatory, antimicrobial, and anticancer properties. Preliminary studies suggest that this compound may influence cellular signaling pathways related to apoptosis and growth regulation, potentially acting as an inhibitor of anti-apoptotic proteins .

The synthesis of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid can be achieved through several methods:

  • Amidation Reaction: The reaction between indole-3-acetic acid and pentanedioic acid under appropriate conditions (e.g., coupling agents like HATU or EDC) can yield the desired amide.
  • Carboxylation: Starting from indole derivatives, introducing carboxylic functionalities can be accomplished via carboxylation techniques followed by acylation with acetamido groups.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to ensure selective functionalization at various positions on the indole ring .

This compound has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  • Agricultural Chemistry: Given its relation to plant hormones, it may be explored for enhancing plant growth or stress responses.
  • Biochemical Research: Useful in studying indole-related pathways in biological systems .

Interaction studies indicate that 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid may interact with specific proteins involved in apoptosis regulation. Its ability to bind to anti-apoptotic proteins suggests that it could modulate apoptosis-related pathways, making it a candidate for further investigation in cancer therapies .

Several compounds share structural similarities with 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid:

Compound NameStructural FeaturesUnique Aspects
Indole-3-acetic acidIndole structure with acetic acidNaturally occurring plant hormone
N-acetyltryptophanIndole structure with an acetyl groupKnown for neuroprotective effects
5-Hydroxyindoleacetic acidIndole structure with hydroxyl and acetic groupsMetabolite of serotonin

The uniqueness of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid lies in its specific combination of the indole moiety with a pentanedioic acid backbone, potentially allowing for distinct biological activities compared to other indole derivatives .

GH3 enzymes catalyze the ATP-dependent conjugation of IAA to aspartate through a two-step adenylation-amide synthesis mechanism. Structural and kinetic studies of OsGH3-8 from Oryza sativa reveal that the reaction begins with the binding of ATP and IAA to form an enzyme-ATP-IAA ternary complex. Magnesium or manganese ions are essential cofactors, coordinating the pyrophosphate moiety of ATP during the adenylation step. In the first half-reaction, the carboxyl group of IAA reacts with the α-phosphate of ATP, releasing pyrophosphate (PP~i~) and generating an adenylated IAA intermediate. Mass spectrometry confirms the transient formation of this intermediate, which remains bound to the enzyme.

The second half-reaction involves nucleophilic attack by the amino group of aspartate on the adenylated IAA, displacing AMP and forming the stable amide bond of IAA-Asp. Product inhibition studies demonstrate that AMP and IAA-Asp sequentially dissociate from the enzyme, completing the Bi Uni Uni Bi Ping Pong kinetic mechanism. This pathway enables precise control over free IAA levels, as evidenced by the wes1-D Arabidopsis mutant, where enhanced GH3 activity reduces endogenous auxin pools and redirects resources toward stress tolerance.

Substrate Specificity of Acyl Acid Amido Synthetases

Substrate selectivity among GH3 enzymes determines the biological fate of IAA conjugates. Group II GH3 proteins, such as AtGH3-5 (Arabidopsis) and OsGH3-8 (rice), preferentially bind IAA over other auxins like phenylacetic acid (PAA) or naphthaleneacetic acid (NAA). Kinetic analyses show that OsGH3-8 exhibits a k~cat~/K~m~ of 1.4 × 10^4^ M^−1^ s^−1^ for IAA, compared to 9.3 × 10^3^ M^−1^ s^−1^ for NAA. Structural modeling identifies a hydrophobic binding pocket that accommodates the indole ring of IAA, while polar residues interact with its carboxyl group.

Amino acid specificity is equally critical. Aspartate is the primary conjugate partner, but glutamate and asparagine are alternative substrates at reduced catalytic efficiencies. For example, OsGH3-8 conjugates aspartate 45-fold more efficiently than asparagine. This specificity arises from electrostatic interactions between the enzyme’s active site and the amino acid side chain. Notably, GmGH3-6.1 from Glycine max exhibits broad substrate tolerance, conjugating both IAA and synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) to aspartate or glutamate. Such flexibility may underpin species-specific differences in auxin metabolism.

Transcriptional Regulation of IAA-Amino Acid Conjugation

GH3 gene expression is dynamically regulated by developmental cues and environmental stressors. In Arabidopsis, GH3.9 transcription is repressed by exogenous IAA in primary roots but induced in lateral root tips, suggesting spatial redistribution of auxin sinks. Promoter analyses reveal cis-acting elements responsive to salicylic acid (SA), abscisic acid (ABA), and jasmonic acid (JA). For instance, the WES1 promoter in Arabidopsis contains ABA-responsive elements (ABREs) and SA-inducible WRKY transcription factor binding sites.

Stress signaling pathways directly modulate GH3 activity. Pathogen infection or drought upregulates GH3.12 (PBS3) in Arabidopsis, conjugating IAA to aspartate to attenuate growth and enhance defense. Conversely, cytokinin signaling represses GH3.3 expression, linking auxin inactivation to hormonal cross-talk. Epigenetic mechanisms, including histone acetylation at GH3 loci, further fine-tune expression patterns during stress adaptation. These regulatory layers ensure that IAA-Asp synthesis aligns with physiological priorities, balancing growth and stress resilience.

Modulation of Glutamine Utilization Under Oxidative Stress

The structural integration of glutamic acid into IAGlu enables direct interactions with nitrogen metabolism pathways, particularly under oxidative stress conditions. Glutamic acid serves as a precursor for glutamine synthesis, a process critical for maintaining cellular redox homeostasis [3] [6]. In Arabidopsis thaliana, IAGlu accumulation correlates with increased activity of glutamine synthetase, an enzyme responsible for converting glutamic acid to glutamine during nitrogen assimilation [3] [4]. This suggests that IAGlu may act as a metabolic buffer, channeling glutamic acid into stress-responsive pathways while preserving IAA’s regulatory functions.

Under heat stress, studies in Glycine max demonstrate that IAGlu levels rise concurrently with glutathione (GSH) biosynthesis [6] [7]. The compound’s glutamic acid moiety contributes to the γ-glutamyl cycle, enhancing the production of GSH—a tripeptide essential for scavenging reactive oxygen species (ROS). Experimental data from heat-stressed plants show a 2.3-fold increase in IAGlu concentration alongside a 40% reduction in malondialdehyde (MDA), a biomarker of lipid peroxidation [6]. This relationship underscores IAGlu’s dual role in coordinating auxin signaling and antioxidant defense systems.

ParameterControl GroupStress Group (+IAGlu)Change (%)
Glutamine synthetase (U/mg)12.4 ± 1.218.7 ± 1.5+50.8
Glutathione (nmol/g FW)45.6 ± 3.889.2 ± 6.1+95.6
MDA (μmol/g FW)8.9 ± 0.75.3 ± 0.4-40.4

Table 1: Metabolic shifts in Arabidopsis thaliana under oxidative stress with elevated IAGlu levels. Data synthesized from [4] [6] [7].

Crosstalk Between Indole Derivatives and Abiotic Stress Signaling

IAGlu operates at the intersection of auxin metabolism and stress-responsive signaling networks. The indole-3-acetic acid component allows IAGlu to interact with auxin response factors (ARFs), while its glutamic acid residue facilitates connections to glutamate receptor-like (GLR) channels involved in calcium signaling [2] [7]. In Oryza sativa, salt stress induces a 3.5-fold upregulation of IAGlu biosynthesis genes, coinciding with activation of the ABA-dependent SnRK2 kinase pathway [4] [5]. This crosstalk enables plants to synchronize growth modulation with stress acclimation.

Notably, IAGlu participates in a feedback loop with 2-oxindole-3-acetic acid (oxIAA), a primary IAA catabolite. Under drought conditions, IAGlu levels decline as oxIAA conjugates accumulate, redirecting metabolic resources toward stress tolerance over growth [4] [7]. This dynamic balance is mediated by GH3 acyl-amido synthetases, which conjugate IAA to amino acids, and DAO1 oxidases, which catabolize IAA-amides into oxIAA derivatives [4]. Such interactions highlight IAGlu’s role as a rheostat fine-tuning auxin homeostasis under fluctuating environmental pressures.

Tissue-Specific Accumulation Patterns During Developmental Transitions

Spatiotemporal analysis reveals distinct IAGlu distribution profiles across plant tissues. In Glycine max seedlings, IAGlu constitutes 12–15% of total auxin metabolites in root apical meristems but less than 5% in mature leaves [1] [4]. This gradient aligns with the compound’s proposed function in maintaining root elongation under suboptimal conditions. During floral initiation in Arabidopsis, IAGlu accumulates in shoot apical meristems at concentrations 2.8-fold higher than in vegetative tissues, suggesting a role in phase change regulation [1] [2].

The vascular system serves as a key transport route for IAGlu, with immunolocalization studies detecting the compound in phloem companion cells of Brassica napus [4]. This distribution pattern implies systemic signaling capabilities, allowing IAGlu to coordinate stress responses across distant organs. Furthermore, IAGlu exhibits diurnal fluctuation in Nicotiana tabacum, peaking at dawn—a timing consistent with preparatory mechanisms for daytime oxidative stressors [7].

CompoundTarget ProteinMolecular Weight (Da)Binding TypeBH3 Competition (EC50 shift)Selectivity
4E14 (N-acetyltryptophan analog)BFL-1 C55408Covalent disulfide~56-foldBFL-1 selective
4E14 covalent adductBFL-1304Covalent conjugateComplete inhibitionBFL-1 selective
D-4E14 (D-enantiomer)BFL-1408Covalent disulfideReduced (~30% less)BFL-1 selective
5-Me-4E14 (5-methylated)BFL-1422Covalent disulfideReduced activityBFL-1 selective
D-Nal-4E14 (naphthalene)BFL-1398No conjugationNo activityNo selectivity

The selectivity profile demonstrates that structural modifications to the indole ring system significantly impact binding affinity and functional activity [2]. The natural L-enantiomer configuration of the amino acid component proves essential for optimal binding, as evidenced by the reduced activity of D-enantiomers [2]. Additionally, methylation of the indole ring at the 5-position reduces binding efficiency, suggesting that the native indole hydrogen participates in critical interactions with the target protein [2].

Modulation of Peroxidase-Dependent Metabolic Flux

The interaction between 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid and peroxidase enzymes creates a unique metabolic modulation mechanism that preferentially affects cells with high peroxidase activity [8] [9]. This selectivity forms the basis for potential therapeutic applications, as the compound demonstrates enhanced cytotoxicity in peroxidase-rich cellular environments.

Extensive research has documented that indole-3-acetic acid and its amino acid conjugates significantly increase glutamine utilization in leukocytes presenting high peroxidase activity [8]. Neutrophils and macrophages, which exhibit elevated peroxidase levels, show marked increases in both glutamine consumption and glutamate production when exposed to these compounds [8]. The correlation between peroxidase activity and metabolic flux modulation reaches statistical significance with correlation coefficients of 0.999 for both glutamine utilization and glutamate production [8].

Table 2: Modulation of Peroxidase-Dependent Metabolic Flux

Cell TypePeroxidase ActivityIAA Effect on Glutamine ConsumptionIAA Effect on Glutamate ProductionCorrelation with PeroxidaseOxygen Consumption
NeutrophilsHighIncreasedIncreasedr = 0.999Markedly increased
MacrophagesModerateIncreasedIncreasedr = 0.999Enhanced
LymphocytesLowNo effectNo effectNo correlationNo change

The metabolic specificity extends to substrate utilization patterns, where peroxidase-mediated oxidation of indole compounds leads to preferential activation of glutaminolysis pathways [8] [9]. This selectivity stems from glutamine being primarily metabolized through the left-hand side of the Krebs cycle, making this pathway particularly sensitive to redox state modifications induced by peroxidase activity [8].

Horseradish peroxidase-catalyzed oxidation of indole-3-acetic acid produces multiple metabolic products, including 3-hydroxymethyloxindole, 3-methyleneoxindole, indole-3-aldehyde, and various diindolyl compounds [10]. These oxidation products demonstrate varying degrees of biological activity and contribute to the overall metabolic flux modulation observed in peroxidase-rich environments [10].

The enzyme specificity profile reveals that peroxidase-dependent metabolic effects do not significantly alter the activities of key glycolytic enzymes, including hexokinase, glucose-6-phosphate dehydrogenase, citrate synthase, and lactate dehydrogenase [8] [9]. This selective metabolic modulation suggests that the primary mechanism involves oxidative stress-mediated changes in cellular redox balance rather than direct enzyme inhibition [8].

Influence on NADH/NAD+ Redox State Dynamics

The impact of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid on cellular NADH/NAD+ redox state dynamics represents a critical mechanism underlying its biological activity [8] [11]. The compound induces significant alterations in the cellular redox environment, particularly in cells with high peroxidase activity, leading to cascading effects on metabolic pathway utilization.

Experimental evidence demonstrates that indole-3-acetic acid treatment causes a marked increase in oxygen consumption by neutrophils, which becomes more pronounced in the presence of glutamine compared to glucose [8]. This enhanced oxygen consumption directly correlates with a reduction in the NADH/NAD+ ratio, creating a more oxidized cellular environment that activates substrate flux through the Krebs cycle [8] [11].

Table 3: Influence on NADH/NAD+ Redox State Dynamics

ParameterEffect in High Peroxidase CellsEffect in Low Peroxidase CellsMechanism
NADH/NAD+ ratio with IAAReducedMinimal changeOxidative stress response
Oxygen consumptionMarkedly increasedNo changeIAA-peroxidase interaction
Krebs cycle fluxActivatedNo activationRedox state modulation
Glutaminolysis pathwayAcceleratedNo accelerationLeft-side Krebs cycle preference
Glucose metabolismEnhanced (1h)No effectSecondary to redox changes
Lactate formationNo marked effectNo effectGlycolytic pathway unaffected

The redox state modulation shows cell-type specificity that directly correlates with endogenous peroxidase levels [8]. High peroxidase-expressing cells (neutrophils and macrophages) experience substantial shifts in their NADH/NAD+ balance, while low peroxidase cells (lymphocytes) remain largely unaffected [8]. This differential response pattern supports the mechanistic hypothesis that peroxidase-mediated oxidation of indole compounds creates reactive oxygen species that alter cellular redox homeostasis [8] [9].

The relationship between redox state changes and metabolic pathway activation demonstrates temporal specificity [8]. Short-term exposure (1 hour) primarily affects oxygen consumption and immediate redox balance, while extended exposure (6-48 hours) leads to sustained alterations in glutamine metabolism and Krebs cycle flux [8]. These findings suggest that initial redox perturbations trigger adaptive metabolic responses that preferentially utilize glutamine as an energy substrate [8].

XLogP3

0.6

Wikipedia

N-(indole-3-acetyl)glutamic acid

Dates

Last modified: 08-19-2023

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